1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine dihydrochloride
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Overview
Description
1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2S It is known for its unique structure, which includes a piperazine ring attached to a tetrahydrothiophene dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine dihydrochloride typically involves the following steps:
Formation of Tetrahydrothiophene Dioxide: The starting material, tetrahydrothiophene, is oxidized using an oxidizing agent such as hydrogen peroxide or peracetic acid to form tetrahydrothiophene dioxide.
Piperazine Ring Formation: The tetrahydrothiophene dioxide is then reacted with piperazine under controlled conditions. This reaction often requires a solvent like ethanol or methanol and is conducted at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure 1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation and coupling reactions, followed by efficient purification processes such as crystallization or distillation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism by which 1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The tetrahydrothiophene dioxide moiety may also play a role in modulating the compound’s overall biological activity.
Comparison with Similar Compounds
1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
N-(1,1-Dioxidotetrahydro-3-thienyl)-2-phenoxyacetamide: Contains a phenoxyacetamide group.
1-(1,1-Dioxidotetrahydro-3-thienyl)-1-methyl-2-oxohydrazine: Features an oxohydrazine moiety.
Uniqueness: 1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine dihydrochloride is unique due to its specific combination of a piperazine ring and a tetrahydrothiophene dioxide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-piperazin-1-ylthiolane 1,1-dioxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.2ClH/c11-13(12)6-1-8(7-13)10-4-2-9-3-5-10;;/h8-9H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSKULSOPQPFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436852-26-5 |
Source
|
Record name | 1-(tetrahydro-1,1-dioxido-3-thienyl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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